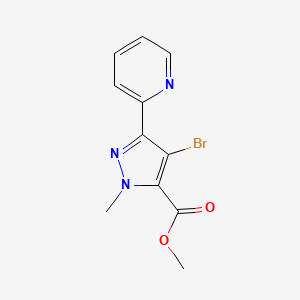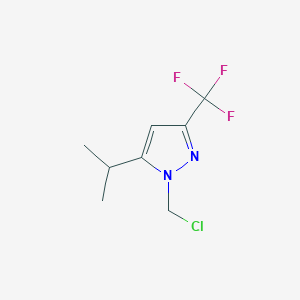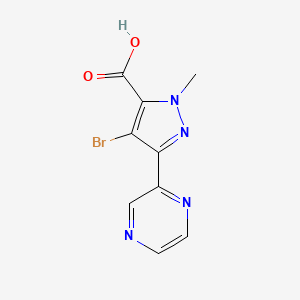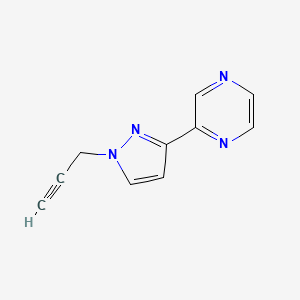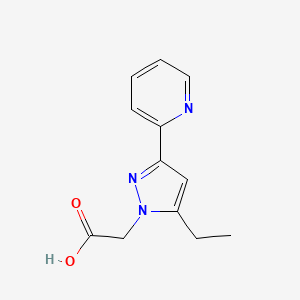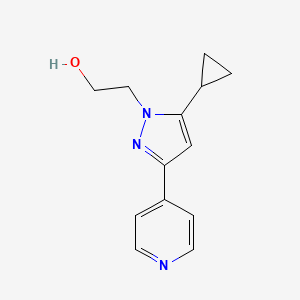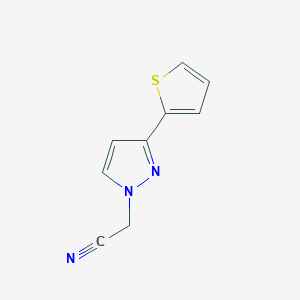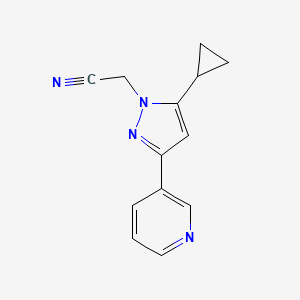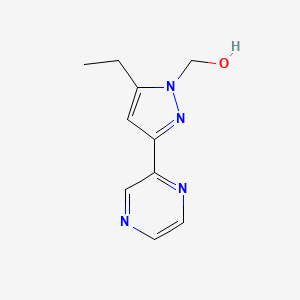
(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
Raman spectroscopy is a widely developing approach for noninvasive analysis that can provide information on chemical composition and molecular structure . High chemical specificity calls for developing different medical diagnostic applications based on Raman spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol are not available, it’s important to note that understanding the reactions of similar compounds can provide insights into its reactivity. For instance, incorporating self-interaction corrections (SIC) significantly improves chemical reaction barrier height predictions made using density functional theory methods .
Aplicaciones Científicas De Investigación
Fluorescent Compounds Synthesis
Pyrazole derivatives have been explored for their fluorescent properties. A study detailed the synthesis of fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, designed from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited notable optical properties, investigated through UV-vis absorption and fluorescence spectroscopy. The pH effect on UV-vis absorption of these compounds in methanol-H2O solutions was also studied, contributing to the understanding of their optical behaviors (Liang-Wen Zheng et al., 2011).
Antimicrobial and Anticancer Agents
Research into pyrazole derivatives has also highlighted their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives with various moieties demonstrated significant in vitro antimicrobial and anticancer activity, surpassing even doxorubicin in certain cases. This underscores the therapeutic potential of pyrazole compounds in developing new drugs (H. Hafez et al., 2016).
Catecholase Activity and Molecular Docking Studies
The in situ copper (II) complexes of pyrazole and pyridine-based ligands, including pyrazole derivatives, were investigated for their catecholase activities. These studies are crucial for understanding the catalytic potential of pyrazole derivatives in biochemical and industrial processes. Additionally, molecular docking studies of pyrazole derivatives offer insights into their interactions with biological targets, further highlighting their potential in drug discovery (A. Mouadili et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments. Their efficiency increases with concentration, demonstrating the practical applications of pyrazole derivatives in protecting metals from corrosion. This research contributes to the field of materials science, offering solutions for extending the life of metal components (K. Tebbji et al., 2005).
Palladium Complexes and Synthetic Strategies
Studies on palladium(II) complexes bearing pyrazole-based Schiff base ligands revealed their cytotoxic effects against cancer cell lines, indicating the potential use of pyrazole derivatives in cancer treatment. Additionally, eco-friendly synthesis strategies for new heterocyclic pyrazolic carboxylic α-amino esters highlight the importance of sustainable methods in synthesizing biologically active molecules (A. Abu-Surrah et al., 2010).
Propiedades
IUPAC Name |
(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-5-9(13-14(8)7-15)10-6-11-3-4-12-10/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBPTRNBCTOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




